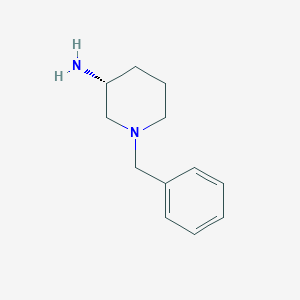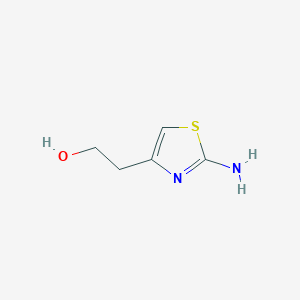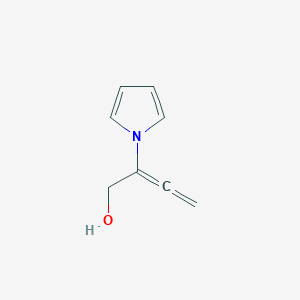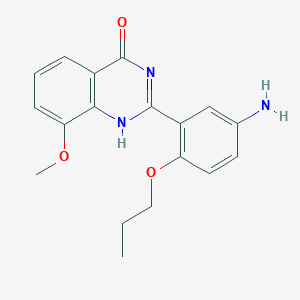
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one, also known as PD153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism Of Action
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one targets the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting this enzyme, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical And Physiological Effects
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling proteins, such as AKT and ERK. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Advantages And Limitations For Lab Experiments
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. In addition, its specificity for EGFR can be limited, as it can also inhibit other tyrosine kinases.
Future Directions
There are several future directions for the research of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. One potential direction is the development of more specific EGFR inhibitors that can overcome the limitations of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. Another direction is the exploration of the combination of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one with other cancer therapies, such as immunotherapy. In addition, the role of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be investigated. Finally, the development of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one analogs with improved pharmacokinetic properties could also be explored.
Conclusion:
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one is a small molecule inhibitor that targets the EGFR tyrosine kinase and has potential therapeutic applications in cancer treatment. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one and to develop more effective cancer therapies.
Synthesis Methods
The synthesis of 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one involves several steps, including the condensation of 2-aminophenol with propargyl bromide to form 2-(2-propynyloxy)phenol. This intermediate is then reacted with 5-bromo-2-nitroaniline to form 2-(5-bromo-2-nitrophenyl)prop-2-yn-1-ol. The nitro group is then reduced to an amino group, followed by cyclization with 8-methoxy-4-oxoquinazoline to form 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one has also been shown to enhance the efficacy of radiation therapy and chemotherapy in cancer treatment.
properties
CAS RN |
178937-98-9 |
|---|---|
Product Name |
2-(5-Amino-2-propoxyphenyl)-8-methoxy-1H-quinazolin-4-one |
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(5-amino-2-propoxyphenyl)-8-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H19N3O3/c1-3-9-24-14-8-7-11(19)10-13(14)17-20-16-12(18(22)21-17)5-4-6-15(16)23-2/h4-8,10H,3,9,19H2,1-2H3,(H,20,21,22) |
InChI Key |
ATYNISBFRAFGCF-UHFFFAOYSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC3=C(C=CC=C3OC)C(=O)N2 |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)N)C2=NC(=O)C3=C(N2)C(=CC=C3)OC |
synonyms |
4(1H)-Quinazolinone, 2-(5-amino-2-propoxyphenyl)-8-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



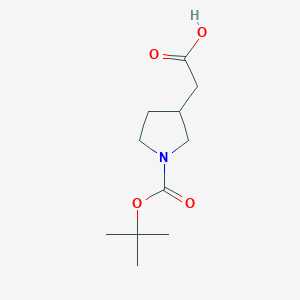
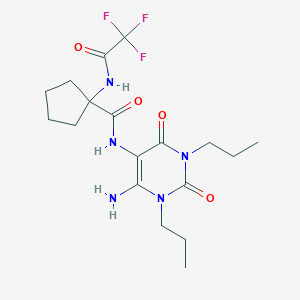
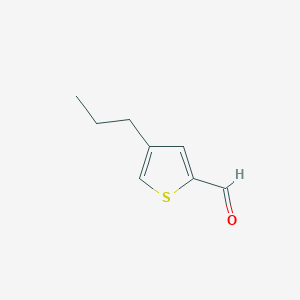
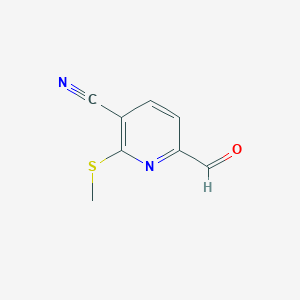

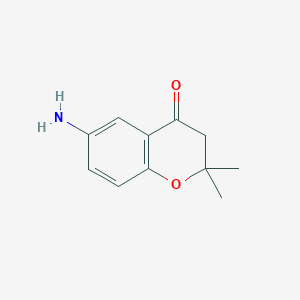
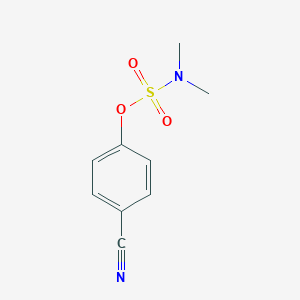
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
